molecular formula C18H18N8 B6476599 2-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2640845-35-6

2-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6476599
CAS No.: 2640845-35-6
M. Wt: 346.4 g/mol
InChI Key: FIYKTYMRSXMMEJ-UHFFFAOYSA-N
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Description

The compound 2-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic molecule featuring a fused triazolo-pyrimidine core, an azetidine ring, and a substituted imidazole moiety. The triazolo-pyrimidine system may confer rigidity and electronic properties favorable for target binding, while the azetidine and imidazole groups could enhance solubility or metal-chelation capabilities .

Properties

IUPAC Name

7-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-13-19-7-8-24(13)9-14-10-25(11-14)17-16-18(21-12-20-17)26(23-22-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYKTYMRSXMMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole (CAS Number: 2549016-00-2) is a complex organic molecule characterized by a heterocyclic structure that includes imidazole, triazole, and pyrimidine rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a kinase inhibitor.

The molecular formula of the compound is C19H21N7OC_{19}H_{21}N_{7}O with a molecular weight of 363.4 g/mol . The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁N₇O
Molecular Weight363.4 g/mol
CAS Number2549016-00-2

The biological activity of this compound largely stems from its ability to inhibit specific kinases involved in various cellular processes. Kinase inhibitors are crucial in treating diseases such as cancer by blocking the phosphorylation of proteins that promote cell growth and division.

Target Kinases

Research indicates that compounds similar to this one often exhibit inhibitory effects on receptor tyrosine kinases (RTKs) and serine/threonine kinases. These interactions can lead to:

  • Inhibition of tumor growth : By interfering with signaling pathways that promote cancer cell proliferation.
  • Antimicrobial properties : Some studies suggest that triazole derivatives possess antibacterial and antifungal activities.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary findings suggest that it exhibits significant antiproliferative activity against U937 cells, with an IC50 value indicating effective inhibition at low concentrations.

Case Study: Anticancer Activity

A notable study explored the effects of similar triazolo-pyrimidine derivatives on cancer cell lines. The results demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it to other known kinase inhibitors.

Compound NameTypeIC50 (µM)Target Kinase
Compound ATriazole derivative0.5EGFR
Compound BPyrimidine derivative0.8BCR-ABL
2-Methyl Imidazole Triazolo-pyrimidineTBDTBD

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (e.g., 6a–h in ) share a fused triazolo-pyrimidine core. These derivatives exhibit moderate to strong antifungal and antibacterial activities, with substituents on the triazinone ring influencing potency. For instance, electron-withdrawing groups (e.g., nitro) enhance activity against Candida albicans .

Imidazole-Triazole Hybrids

describes [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole derivatives (C1–C9 ). These hybrids combine imidazole and triazole rings, with substituents (e.g., halides, methyl) modulating antibacterial efficacy. For example, C3 (4-chlorophenyl substituent) showed superior activity against Staphylococcus aureus compared to unsubstituted analogues . The target compound’s imidazole-azetidine-triazolo-pyrimidine architecture may offer broader bioactivity due to increased conformational flexibility and hydrogen-bonding capacity.

Metal-Binding Imidazole Derivatives

highlights 2-(5,6-dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol, an imidazole derivative with bromine substituents that enhance coordination to transition metals . While the target compound lacks halogen substituents, its methyl and phenyl groups could facilitate hydrophobic interactions or π-stacking in biological targets.

Structural and Functional Comparison Table

Compound Class Key Features Bioactivity (Where Reported) Reference
Target Compound Triazolo[4,5-d]pyrimidine, azetidine, methyl-imidazole Hypothesized antimicrobial/coordination
Triazolo-pyrimidinones (6a–h ) Diphenyl-triazinone core, variable substituents Antifungal (e.g., C. albicans MIC: 8–64 µg/mL)
Imidazole-triazole hybrids (C1–C9 ) Dual heterocycles, halogen/methyl substituents Antibacterial (e.g., S. aureus MIC: 4–32 µg/mL)
Brominated imidazole () Bromo, methyl, phenol groups Metal coordination, potential catalysis

Key Differences and Hypotheses

Azetidine vs.

Triazolo[4,5-d]pyrimidine vs. Triazinone: The fused triazolo-pyrimidine system may offer enhanced π-π stacking versus the triazinone core in , affecting target affinity .

Substituent Effects : The absence of electron-withdrawing groups (e.g., nitro, chloro) in the target compound may reduce antimicrobial potency but improve pharmacokinetic properties .

Notes

Limitations : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons rely on structurally related compounds.

Future Directions : Empirical studies (e.g., X-ray crystallography via SHELXL , antimicrobial assays) are needed to validate hypotheses.

Contradictions : While and emphasize substituent-driven bioactivity, the target compound’s unique architecture may defy these trends, underscoring the need for tailored analysis.

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidine Core

The triazolo[4,5-d]pyrimidine moiety is a critical component of the target compound. Its synthesis typically begins with the condensation of 4,6-dichloropyrimidine-5-amine with phenyl azide under Huisgen cycloaddition conditions. A study by Chemsrc (2024) demonstrated that copper(I) iodide catalyzes the 1,3-dipolar cycloaddition between an alkyne and an azide to form the triazole ring . For the 3-phenyl variant, phenylboronic acid may be introduced via Suzuki-Miyaura coupling to install the aryl group at the triazole’s N3 position.

Key reaction conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

  • Temperature : 80–120°C under microwave irradiation for accelerated kinetics .

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the triazolo[4,5-d]pyrimidine intermediate with >85% purity .

The azetidine ring is synthesized through a ring-closing reaction of 1,3-dibromopropane with benzylamine, followed by hydrogenolysis to remove the benzyl protecting group. Ambeed (2020) reported that Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the coupling of secondary alcohols to nitrogen nucleophiles, enabling the introduction of the methylene bridge .

For the target compound, the azetidine’s C3 position is functionalized with a hydroxymethyl group, which is subsequently oxidized to an aldehyde using Dess-Martin periodinane. This aldehyde serves as the electrophilic site for nucleophilic attack by the imidazole’s amine group .

Coupling of Azetidine and Imidazole Moieties

The alkylation of 2-methylimidazole with the azetidine-aldehyde intermediate proceeds via reductive amination. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) achieves selective imine reduction without over-reduction of the triazolo-pyrimidine. Alternatively, nucleophilic substitution using a bromomethyl-azetidine derivative and 2-methylimidazole in the presence of potassium carbonate yields the coupled product .

Optimization Insights :

  • Solvent : Dichloromethane or tetrahydrofuran

  • Base : Triethylamine or diisopropylethylamine

  • Yield : 60–75% after column chromatography .

Final Assembly and Characterization

The triazolo-pyrimidine core is coupled to the azetidine-imidazole subunit via Buchwald-Hartwig amination. Palladium(II) acetate and Xantphos ligand enable C–N bond formation between the pyrimidine’s C7 chlorine and the azetidine’s secondary amine . Microwave-assisted heating at 150°C for 15 minutes enhances reaction efficiency, achieving >90% conversion.

Analytical Validation :

  • ¹H NMR : Aromatic protons of the triazole (δ 8.2–8.5 ppm), azetidine CH₂ (δ 3.1–3.4 ppm).

  • LC-MS : [M+H]⁺ at m/z 429.5, consistent with the molecular formula C₂₃H₂₃N₇O₂ .

Challenges and Alternative Pathways

Competing side reactions, such as over-alkylation of the imidazole or decomposition of the triazolo-pyrimidine under acidic conditions, necessitate careful control of stoichiometry and pH. Alternative routes explored in patent literature include:

  • Ullmann Coupling : Copper-mediated coupling of iodopyrimidines with azetidine-amines, though yields are lower (40–50%) .

  • Click Chemistry : Azide-alkyne cycloaddition to form the triazole ring post-coupling, improving modularity but requiring orthogonal protecting groups.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization should focus on solvent selection (e.g., dimethylformamide or dichloromethane for solubility ), catalyst efficiency (e.g., palladium on carbon for hydrogenation or copper iodide for azide-alkyne cycloadditions ), and reaction temperature control. Multi-step protocols often require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates . Statistical design of experiments (DoE) can minimize trials by systematically varying parameters like molar ratios, pH, and time .

Q. How should researchers validate the structural purity of the synthesized compound?

Methodological Answer: Use tandem analytical techniques:

  • NMR spectroscopy (1H and 13C) to confirm connectivity of the triazolo-pyrimidine and imidazole moieties .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Elemental analysis to ensure stoichiometric consistency with theoretical values .

Q. What are standard protocols for assessing preliminary biological activity?

Methodological Answer: Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition or receptor binding). Use:

  • Fluorescence polarization assays for protein-ligand interactions.
  • Microplate-based enzymatic assays (e.g., IC50 determination) under physiological pH and temperature . Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density profiles of the triazolo-pyrimidine core, identifying sites for electrophilic/nucleophilic modifications .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases), prioritizing substituents that improve hydrophobic or hydrogen-bonding interactions .
  • Validate predictions with molecular dynamics simulations (≥100 ns trajectories) to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., assay conditions, cell lines) .
  • Replicate experiments under standardized protocols (e.g., identical buffer systems, cell passage numbers) .
  • Use cheminformatics tools (e.g., KNIME or PaDEL) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. What strategies improve selectivity for target proteins over off-targets?

Methodological Answer:

  • Employ proteome-wide profiling (e.g., kinome screening) to identify off-target binding .
  • Introduce steric hindrance via bulky substituents on the azetidine ring or methyl group on the imidazole to block non-specific interactions .
  • Optimize pharmacokinetic properties (e.g., plasma stability via prodrug strategies) to reduce metabolic degradation .

Q. How can reaction pathways be refined to minimize byproducts during scale-up?

Methodological Answer:

  • Apply flow chemistry for precise control of residence time and temperature in exothermic steps (e.g., cyclization reactions) .
  • Monitor intermediates in real-time using in-line FTIR or Raman spectroscopy .
  • Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from structurally similar byproducts .

Methodological Best Practices

Q. What experimental design principles ensure reproducibility in SAR studies?

Methodological Answer:

  • Use fractional factorial designs to evaluate multiple substituents (e.g., aryl groups on the triazole ring) with minimal synthetic effort .
  • Include negative controls (e.g., scaffold-only analogs) to isolate the contribution of specific functional groups .
  • Document all synthetic steps in detail (e.g., via electronic lab notebooks) to capture subtle variations in reaction conditions .

Q. How should researchers address solubility challenges in in vivo studies?

Methodological Answer:

  • Employ co-solvent systems (e.g., PEG-400 with saline) or nanoparticle encapsulation to enhance aqueous solubility .
  • Modify the compound’s salt form (e.g., hydrochloride or mesylate) to improve bioavailability .
  • Validate solubility profiles using dynamic light scattering (DLS) and HPLC-based stability assays .

Q. What advanced techniques characterize binding kinetics with target proteins?

Methodological Answer:

  • Use surface plasmon resonance (SPR) to measure association/dissociation rates (kon/koff) .
  • Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
  • Combine with cryo-EM or X-ray crystallography to resolve binding conformations at atomic resolution .

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